Cinnolin-6-amine
Description
Significance of Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are a cornerstone of medicinal chemistry. numberanalytics.comrroij.com Their prevalence is so significant that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.govopenmedicinalchemistryjournal.com This widespread presence underscores their critical role in the development of modern pharmaceuticals. numberanalytics.com The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These characteristics are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.gov
The structural diversity of heterocyclic scaffolds provides medicinal chemists with a vast chemical space to explore in the quest for novel therapeutic agents. rroij.comnih.gov This versatility allows for the fine-tuning of molecular frameworks to achieve specific interactions with biological targets like enzymes, receptors, and nucleic acids. rroij.com As a result, heterocyclic compounds are integral to the development of drugs across a wide range of therapeutic areas, including infectious diseases, cancer, and neurological disorders. numberanalytics.com Their ability to serve as "privileged structures"—scaffolds that can bind to multiple biological targets with high affinity—further solidifies their importance in drug discovery. researchgate.net
The Cinnoline (B1195905) Nucleus as a Privileged Scaffold in Drug Discovery and Development
Within the vast family of heterocyclic compounds, the cinnoline nucleus (1,2-benzodiazine) has emerged as a particularly important scaffold in medicinal chemistry. mdpi.comnih.gov This bicyclic aromatic system, containing two adjacent nitrogen atoms in a six-membered ring fused to a benzene (B151609) ring, is an isosteric relative of quinoline (B57606) and isoquinoline. mdpi.compnrjournal.com The unique arrangement of its nitrogen atoms makes it a subject of significant interest for synthetic and medicinal chemists. zenodo.org
The cinnoline scaffold is considered a "privileged structure" due to the broad spectrum of pharmacological activities exhibited by its derivatives. researchgate.netmdpi.com These activities include antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties. mdpi.comnih.gov The versatility of the cinnoline core allows for the development of compounds that can interact with a variety of biological targets, such as protein kinases, topoisomerases, and receptors like CSF-1R. nih.govzenodo.org The ability to modify the nature and position of substituents on the cinnoline ring enables the optimization of pharmacodynamic and pharmacokinetic properties, leading to the identification of potent and selective lead compounds. mdpi.comnih.gov
Cinnolin-6-amine: A Specific Research Focus within Cinnoline Chemistry
While the broader class of cinnoline derivatives has been extensively studied, this compound represents a specific and noteworthy area of research. The amino group at the 6-position of the cinnoline ring provides a key functional handle for further chemical modification, allowing for the synthesis of a diverse array of derivatives. This has made this compound and its analogs attractive targets for medicinal chemistry programs.
Research has focused on synthesizing and evaluating various derivatives of this compound for a range of biological activities. For instance, the synthesis of 4-amino-6-sulphonamido-3-cinnolino carboxamides and their subsequent conversion to urea (B33335) derivatives has been explored. pnrjournal.com Additionally, cinnoline derivatives bearing a sulphonamide moiety at the 6-position have been investigated as potential antimicrobial and antifungal agents. mdpi.comnih.gov The strategic placement of the amino group allows for the exploration of structure-activity relationships, guiding the design of new compounds with enhanced potency and selectivity.
Historical Development and Evolution of Cinnoline Research
The history of cinnoline chemistry dates back to the first synthesis of the cinnoline ring by Richter. ijariit.comresearchgate.net This was achieved through the diazotization of ortho-amino-phenylpropionic acid and subsequent cyclization of the resulting arenediazonium salt. ijariit.comresearchgate.net For a considerable period, no naturally occurring compounds containing the cinnoline ring system were known. mdpi.compnrjournal.com However, in 2011, the first natural cinnoline derivative, 2-furanmethanol-(5′→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline, was isolated from Cichorium endivia. mdpi.comijariie.com
Early research into cinnoline and its derivatives laid the groundwork for the extensive investigations into their biological activities that are seen today. researchgate.net Over the years, numerous synthetic methodologies have been developed to access a wide variety of functionalized cinnolines. researchgate.net The evolution of cinnoline research has been driven by the continued discovery of the diverse pharmacological potential of this heterocyclic scaffold, leading to its current status as a significant area of focus in medicinal chemistry. pnrjournal.comzenodo.org
Scope of Current Academic Inquiry into this compound
Current academic research on this compound and its derivatives is multifaceted, exploring its potential across various therapeutic areas. A significant portion of this research is dedicated to the synthesis and evaluation of novel this compound analogs with potential biological activities. ontosight.ai The core structure is often used as a building block for creating more complex molecules with targeted pharmacological profiles. zenodo.org
Key areas of investigation include the development of this compound derivatives as:
Antimicrobial and Antifungal Agents: Researchers are actively exploring the synthesis of this compound derivatives, such as those incorporating sulphonamide moieties, to combat various bacterial and fungal strains. mdpi.comnih.gov
Anticancer Agents: The cinnoline scaffold is a known kinase inhibitor, and research is ongoing to develop this compound-based compounds as potential anticancer therapies. ijariie.comresearchgate.net
Anti-inflammatory and Analgesic Agents: The anti-inflammatory and analgesic potential of cinnoline derivatives is another active area of research, with studies exploring the effects of various substitutions on these activities. ijariit.comijariie.com
The ongoing research into this compound highlights its importance as a versatile scaffold in the development of new therapeutic agents. pnrjournal.comzenodo.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cinnolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-1-2-8-6(5-7)3-4-10-11-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUQXKXLJOIFPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=N2)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633792 | |
| Record name | Cinnolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7637-27-6 | |
| Record name | Cinnolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reaction Mechanisms in Cinnoline 6 Amine Synthesis and Transformations
Mechanistic Pathways of Cinnoline (B1195905) Ring Formation Reactions
The construction of the cinnoline ring system can be achieved through several named reactions, each proceeding via a distinct mechanistic pathway. These methods typically involve the formation of a crucial N-C or N-N bond to close the heterocyclic ring.
Classic and widely utilized methods for synthesizing the cinnoline nucleus include the Richter, Widman-Stoermer, and Borsche-Herbert cyclizations, which all utilize arenediazonium salts as precursors. innovativejournal.in Another significant approach involves the use of arylhydrazones and arylhydrazines. innovativejournal.inresearchgate.net This latter strategy is particularly versatile, allowing for the introduction of a wide range of substituents at various positions on the cinnoline ring. innovativejournal.inijariit.com The ring closure in these cases generally occurs through an attack of an amino group on a carbon-carbon, carbon-oxygen, or carbon-nitrogen multiple bond. innovativejournal.inijariit.com
Richter-type Cyclization: The Richter synthesis involves the diazotization of an ortho-aminophenylpropionic acid, followed by the cyclization of the resulting arenediazonium salt. innovativejournal.inijariit.com A modern variation of this, the Richter-type cyclization, utilizes ortho-ethynylarenediazonium salts or ortho-ethynylaryltriazenes. nih.govnih.gov This method is highly effective for producing 4-halocinnolines in good yields, which are valuable intermediates for further functionalization. nih.gov The mechanism involves the cyclization of 2-ethynyl-4-aryltriazenes to form 4-bromo-6-arylcinnolines. nih.govnih.gov
Widman-Stoermer Synthesis: This reaction is a general method for preparing 3- and 4-substituted cinnolines and involves the cyclization of a diazotized α-vinyl-aniline (a 2-(alken-1-yl)aniline). wikipedia.orgajrconline.orgthieme-connect.de The reaction is initiated by treating an α-vinyl-aniline with hydrochloric acid and sodium nitrite. wikipedia.orgajrconline.org The mechanism is believed to be ionic in nature, proceeding through a polarized form of the diazotized o-aminoarylethylene. rsc.org The polarization of the ethylenic bond is crucial for the cyclization to occur. rsc.org For instance, an α-methyl group on the vinyl moiety has been shown to favorably influence the reaction, likely due to its hyperconjugative effect, which supports the proposed mechanism. rsc.org
Neber-Bossel Synthesis: This classical method is used for the synthesis of 3-hydroxycinnolines. researchgate.netijariit.com It begins with the diazotization of (2-aminophenyl)hydroxyacetates. innovativejournal.inresearchgate.netijariit.com The subsequent reduction of the diazonium salt yields a hydrazine (B178648) intermediate, which then undergoes cyclization upon heating in hydrochloric acid to form the 3-hydroxycinnoline. innovativejournal.inresearchgate.netijariit.com
Transition-Metal-Free Intramolecular Redox Cyclization: A more recent development involves a transition-metal-free approach for synthesizing cinnolines from 2-nitrobenzyl alcohol and benzylamine. nih.govrsc.orgrsc.org The proposed mechanism involves a key intramolecular redox reaction to form a 2-nitrosobenzaldehyde intermediate. nih.govrsc.orgrsc.org This is followed by condensation with benzylamine, isomerization of the resulting azo compound to a hydrazone, cyclization, and finally aromatization to yield the cinnoline product. nih.govrsc.orgrsc.org
Table 1: Key Cinnoline Ring Formation Reactions and Mechanistic Features
| Reaction Name | Starting Materials | Key Mechanistic Steps | Resulting Cinnoline |
| Richter-type Cyclization nih.govnih.gov | 2-Ethynyl-4-aryltriazenes | Cyclization of the triazene | 4-Bromo-6-arylcinnolines |
| Widman-Stoermer Synthesis wikipedia.orgajrconline.orgrsc.org | α-Vinyl-aniline | Diazotization, ionic cyclization via a polarized intermediate | 3- and/or 4-substituted cinnolines |
| Neber-Bossel Synthesis innovativejournal.inresearchgate.netijariit.com | (2-Aminophenyl)hydroxyacetates | Diazotization, reduction to hydrazine, acid-catalyzed cyclization | 3-Hydroxycinnolines |
| Intramolecular Redox Cyclization nih.govrsc.orgrsc.org | 2-Nitrobenzyl alcohol, Benzylamine | Intramolecular redox reaction, condensation, azo-hydrazone isomerization, cyclization, aromatization | Substituted cinnolines |
Detailed Analysis of Amination Mechanisms, including VNS and Reductive Aminations
The introduction of an amino group onto the cinnoline ring, particularly to form Cinnolin-6-amine, can be achieved through various amination strategies. These include direct amination methods like Vicarious Nucleophilic Substitution (VNS) and indirect methods such as reductive amination of a suitable precursor.
Vicarious Nucleophilic Substitution (VNS): VNS is a powerful method for the nucleophilic substitution of a hydrogen atom in electron-deficient aromatic systems, such as nitroarenes and certain heteroaromatics. wikipedia.orgorganic-chemistry.org The reaction utilizes a nucleophile that contains a leaving group at the nucleophilic center. organic-chemistry.org For amination, reagents like aminotriazoles or sulfenamides can be used. iupac.org The general mechanism involves the addition of the nucleophile to the aromatic ring to form a σ-adduct. organic-chemistry.org This is followed by a base-induced β-elimination of a small molecule (e.g., HX), leading to the substitution product. organic-chemistry.org While direct VNS on the cinnoline ring itself is not extensively detailed in the provided context, the principles of VNS on nitro-substituted precursors to cinnolines are relevant. For instance, a nitro-substituted cinnoline precursor could be functionalized via VNS, followed by reduction of the nitro group to an amine.
Reductive Amination: Reductive amination is a two-step process that converts a carbonyl group (or its precursor) into an amine. libretexts.org In the context of synthesizing this compound, this would typically involve a cinnoline derivative bearing a carbonyl group or a group that can be converted to one at the 6-position. The mechanism first involves the reaction of the carbonyl compound with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an imine or enamine intermediate. libretexts.orgorganic-chemistry.org This intermediate is then reduced in situ to the corresponding amine. libretexts.org Common reducing agents for this transformation in the laboratory include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.org
Another relevant pathway is the reduction of a nitro group. If a 6-nitrocinnoline (B3356039) derivative is synthesized, the nitro group can be readily reduced to the corresponding 6-aminocinnoline. This is a common and efficient method for introducing an amino group onto an aromatic ring. Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid. The reduction of 2,2′-dinitrobiphenyls is a general method for forming benzo[c]cinnolines, highlighting the feasibility of nitro group reduction in this class of compounds. vanderbilt.edu
Table 2: Comparison of Amination Mechanisms for Cinnoline Derivatives
| Amination Method | Substrate Requirement | Key Mechanistic Steps | Amine Source |
| Vicarious Nucleophilic Substitution (VNS) organic-chemistry.org | Electron-deficient (e.g., nitro-substituted) cinnoline precursor | Nucleophilic addition (σ-adduct formation), base-induced β-elimination | Aminotriazoles, sulfenamides iupac.org |
| Reductive Amination libretexts.orgorganic-chemistry.org | Cinnoline with a carbonyl group at the target position | Imine/enamine formation, in-situ reduction of the C=N bond | Ammonia, ammonium salts |
| Nitro Group Reduction vanderbilt.edu | Nitro-substituted cinnoline | Reduction of the nitro group | Not applicable (internal transformation) |
Mechanistic Insights into Derivatization and Functionalization Reactions
Once the this compound core is established, it can undergo a variety of derivatization and functionalization reactions. The amino group at the 6-position can act as a nucleophile or be transformed into other functional groups, while the cinnoline ring itself can participate in various reactions.
The halogen atom at the C4 position of cinnolines, often introduced via a Richter-type cyclization, is susceptible to nucleophilic substitution. nih.gov This allows for the introduction of various functionalities, including amines, alcoholates, and sulfides. nih.gov For example, the synthesis of 6-aryl-4-azidocinnolines is achieved through the nucleophilic substitution of a bromine atom at the C4 position with an azide (B81097) group. nih.govnih.gov These azido-cinnolines can then undergo further "click" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazolyl-cinnolines. nih.govnih.gov
Transition metal-catalyzed cross-coupling reactions are also powerful tools for functionalizing the cinnoline scaffold. nih.govrsc.org For instance, Rh(III)-catalyzed C-H activation and annulation reactions have been developed for the synthesis of complex fused cinnoline systems. nih.govresearchgate.net These reactions often proceed through the formation of a key five-membered rhodacycle intermediate. researchgate.net Similarly, palladium-catalyzed reactions are used for C-C and C-N bond formations. nih.gov
The amino group of this compound can be acylated, alkylated, or used as a directing group for further substitutions on the aromatic ring. The pyrolytic reactions of acylated cinnolines, such as 3-(2-furoyl)-cinnoline, have been studied, revealing complex rearrangement mechanisms involving diradical intermediates. chim.it
Computational Chemistry in Mechanistic Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in cinnoline chemistry. DFT calculations provide valuable insights into the energetics of reaction pathways, the structures of intermediates and transition states, and the factors controlling selectivity. nih.govacs.org
For instance, DFT studies have been employed to understand the N=N bond cleavage in benzo[c]cinnoline (B3424390) by tantalum hydride complexes. nih.gov These calculations revealed a two-stage mechanism where the splitting of the Ta-Ta bond is crucial for the reduction and subsequent cleavage of the N=N bond. nih.gov DFT has also been used to investigate the mechanism of Rh(III)-catalyzed C-H activation and coupling reactions, confirming that these reactions can proceed via heteroatom-directed C-H activation to form charged intermediates. acs.org
In the study of the Sc(OTf)₃-mediated azo-Povarov reaction to form cinnoline derivatives, DFT calculations could help to distinguish between a concerted [4+2] cycloaddition mechanism and a stepwise ionic pathway. acs.org Similarly, DFT has been used to study the dimerization of 6-halo-3-(hydroxymethyl)cinnolin-4(1H)-ones through hydrogen bonding, providing a theoretical basis for their observed low solubility. researchgate.net The electronic properties and interactions of cinnoline with solvent molecules, such as water, have also been investigated using DFT to understand cluster stability and intermolecular forces. nih.gov These computational approaches complement experimental findings, providing a more complete picture of the reaction mechanisms at a molecular level.
Pharmacological Spectrum and Biological Activity Profiling of Cinnolin 6 Amine Derivatives
Comprehensive Antimicrobial Activities
Cinnolin-6-amine derivatives have emerged as a significant class of compounds with broad-spectrum antimicrobial properties. mdpi.comnih.govzenodo.org
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Derivatives of the cinnoline (B1195905) scaffold have shown notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net For instance, certain pyrazolo[4,3-c]cinnoline derivatives with specific substitutions, such as a 4-nitro- or 2,4-dichloro-benzoyl group, have demonstrated significant activity against Escherichia coli (Gram-negative), Pseudomonas aeruginosa (Gram-negative), and Staphylococcus aureus (Gram-positive). mdpi.com Another study highlighted that cinnoline derivatives bearing a sulphonamide moiety exhibited improved antibacterial action against P. aeruginosa, E. coli, Bacillus subtilis, and S. aureus. mdpi.com
The introduction of different functional groups to the cinnoline core significantly influences antibacterial potency. For example, cinnoline derivatives featuring a pyrazoline ring and electron-donating groups (like methoxyl and hydroxyl) on the phenyl moiety showed enhanced activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria. mdpi.com Similarly, 7-substituted 4-aminocinnoline-3-carboxamide (B1596795) derivatives displayed moderate to good antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 6.25–25 µg/mL against a panel of bacteria including Vibrio cholerae, E. coli, B. subtilis, Klebsiella pneumoniae, and S. aureus. mdpi.comwisdomlib.org
Furthermore, novel cinnoline-isoxazole hybrids have been synthesized and screened for their in vitro antibacterial activity. researchgate.net Compounds such as 7f, 7g, 7k, 7l, and 7o from this series were identified as potent agents against B. subtilis, S. aureus, P. aeruginosa, and E. coli. researchgate.net Notably, compound 7k exhibited more potent activity than the standard drug norfloxacin (B1679917) against all tested bacterial strains. researchgate.net
Interactive Data Table: Antibacterial Activity of Cinnoline Derivatives
| Derivative Class | Bacterial Strains | Key Findings | Reference |
|---|---|---|---|
| Pyrazolo[4,3-c]cinnolines | E. coli, P. aeruginosa, S. aureus | 4-nitro- and 2,4-dichloro-benzoyl substitutions showed significant activity. | mdpi.com |
| Cinnoline-sulphonamides | P. aeruginosa, E. coli, B. subtilis, S. aureus | Halogen substitutions led to potent activity at lower concentrations. | mdpi.com |
| Cinnolines with pyrazoline ring | S. aureus, B. subtilis, E. coli | Electron-donating groups enhanced activity. | mdpi.com |
| 7-substituted 4-aminocinnoline-3-carboxamides | V. cholerae, E. coli, B. subtilis, K. pneumoniae, S. aureus | MIC values ranged from 6.25–25 µg/mL. | mdpi.comwisdomlib.org |
Antifungal Efficacy Against Various Fungal Pathogens
Cinnoline derivatives have also demonstrated significant potential as antifungal agents. mdpi.comnih.gov Cinnoline-based chalcones and pyrazoline derivatives have been evaluated for their activity against several fungal species, including Aspergillus flavus, Fusarium oxysporum, Aspergillus niger, and Trichoderma viride. mdpi.com The most potent compounds in these series were those with 4-Cl-, 2-NO2-, and 4-NO2-substitutions on the cinnoline-based chalcones, and 3-Cl-, 2-NO2-, and 4-OH-substitutions on the cinnoline-based pyrazolines. mdpi.com
Furthermore, 6-hydroxycinnoline derivatives have shown potent in vitro antifungal activity against Candida and Aspergillus species, with particularly high activity against Candida krusei, Cryptococcus neoformans, and A. niger. mdpi.comnih.gov The combination of a sulphonamide moiety with the cinnoline core also resulted in significant antifungal activity against C. albicans and A. niger. mdpi.comnih.gov
In another study, pyrazole-based cinnoline derivatives were synthesized and showed significant antitubercular and antifungal activity. mdpi.comnih.gov Specifically, the compound 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide was found to be highly potent against various pathogenic fungi. mdpi.comnih.gov
Interactive Data Table: Antifungal Activity of Cinnoline Derivatives
| Derivative Class | Fungal Pathogens | Key Findings | Reference |
|---|---|---|---|
| Cinnoline-based chalcones | A. flavus, F. oxysporum, A. niger, T. viride | 4-Cl-, 2-NO2-, 4-NO2- substitutions were most potent. | mdpi.com |
| Cinnoline-based pyrazolines | A. flavus, F. oxysporum, A. niger, T. viride | 3-Cl-, 2-NO2-, 4-OH- substitutions were most potent. | mdpi.com |
| 6-hydroxycinnolines | C. krusei, C. neoformans, A. niger | Exhibited potent antifungal activity. | mdpi.comnih.gov |
| Cinnoline-sulphonamides | C. albicans, A. niger | Showed significant activity. | mdpi.comnih.gov |
Mechanisms of Efflux Pump Inhibition in Bacterial Resistance
Efflux pumps are a major mechanism of multidrug resistance in bacteria, actively extruding antibiotics from the cell. mdpi.comnih.gov The development of efflux pump inhibitors (EPIs) is a promising strategy to overcome this resistance. mdpi.comnih.gov While direct studies on this compound derivatives as efflux pump inhibitors are not extensively detailed in the provided search results, the broader class of nitrogen-containing heterocyclic compounds, including quinazolines and quinolines, have been investigated for this purpose. mdpi.comnih.govmdpi.com These studies provide a basis for inferring the potential mechanisms of related cinnoline compounds.
For instance, certain quinazoline (B50416) derivatives have been shown to inhibit the AcrAB-TolC efflux pump in Gram-negative bacteria. mdpi.com The mechanism is believed to involve the inhibition of the AcrB subunit, which is the active component of this efflux system. mdpi.com Similarly, studies on quinoline (B57606) derivatives have identified compounds that act as potent inhibitors of the NorA efflux pump in S. aureus. nih.gov These inhibitors often work synergistically with antibiotics like ciprofloxacin, restoring their efficacy against resistant strains. nih.govmdpi.com The inhibition of ethidium (B1194527) bromide efflux is a common method used to screen for and confirm EPI activity. nih.govresearchgate.net It is plausible that this compound derivatives could exert their antibacterial effects, in part, by inhibiting one or more of the five major families of bacterial efflux pumps: MFS, ABC, SMR, MATE, and RND. frontiersin.org
Anticancer and Cytotoxic Potential
The cinnoline scaffold is also a key feature in the design of novel anticancer agents. nih.govzenodo.orgresearcher.life
Topoisomerase Modulation
Topoisomerases are essential enzymes involved in DNA replication and transcription, and they are well-established targets for anticancer drugs. nih.govmdpi.com Substituted dibenzo[c,h]cinnolines have been studied for their topoisomerase I (TOP1)-targeting activity. mdpi.comnih.gov Structure-activity relationship studies revealed that the presence of a methylenedioxy group on the D ring was crucial for this activity. mdpi.comnih.gov Its removal or replacement led to a significant loss of TOP1-targeting ability. mdpi.comnih.gov
While the provided information focuses on TOP1, it is worth noting that other heterocyclic compounds have been identified as inhibitors of topoisomerase II (TopoII). mdpi.com This suggests that cinnoline derivatives could potentially modulate the activity of both types of topoisomerases, contributing to their cytotoxic effects against cancer cells.
Effects on Cellular Proliferation and Viability in Cancer Cell Lines
Cinnoline derivatives have been a subject of extensive research as potential anticancer drugs. nih.gov Studies have revealed their ability to inhibit cellular proliferation and impact the viability of various cancer cell lines.
For instance, certain 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-diones have shown in vitro cytotoxic activity against murine (L1210) and human (K562) leukemia cell lines. mdpi.com Notably, these compounds were also found to be active against human leukemia multi-drug-resistant (K562/DX) cell lines. mdpi.com Similarly, new dihydrobenzo[h]cinnoline-5,6-dione derivatives have exhibited at least moderate cytotoxic activity against an epidermoid carcinoma cell line (KB) and a hepatoma carcinoma cell line (Hep-G2). nih.gov Nine of these derivatives displayed significant activity with IC50 values below 5µM against both cell lines. nih.gov One promising agent, a compound with a 4-NO2C6H4 substituent, demonstrated IC50 values of 0.56 µM and 0.77 µM against the KB and Hep-G2 cell lines, respectively. nih.gov
Furthermore, a 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivative has shown high cytotoxic activity against a panel of 60 human tumor cell lines, with particular efficacy against the leukemia subpanel. mdpi.comwisdomlib.org This compound was also active in cells overexpressing MDR1 and was found to induce apoptosis, mitochondrial depolarization, and the activation of caspases. mdpi.comwisdomlib.org Tetra- and pentacyclic cinnoline-based compounds have also been shown to inhibit the proliferation of human cervical carcinoma (HeLa) and human breast adenocarcinoma (MCF-7) cell lines. wisdomlib.org
Some 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety have been designed as c-Met inhibitors and evaluated against five c-Met-dependent cancer cell lines, showing activity against both c-Met and the tested cell lines. mdpi.com The inhibition of colony-stimulating factor-1 receptor (CSF-1R), a protein highly expressed in different cancer cell lines, is another mechanism through which cinnoline derivatives exert their anticancer effects. researchgate.net
Table 1: Cytotoxic Activity of Selected Cinnoline Derivatives
| Compound Type | Cell Line(s) | Observed Activity |
| 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-diones | L1210 (murine leukemia), K562 (human leukemia), K562/DX (multi-drug resistant) | Cytotoxic activity mdpi.com |
| Dihydrobenzo[h]cinnoline-5,6-diones | KB (epidermoid carcinoma), Hep-G2 (hepatoma carcinoma) | Moderate to considerable cytotoxic activity, IC50 < 5µM for nine derivatives nih.gov |
| 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivative | 60 human tumor cell lines (leukemia subpanel) | High cytotoxic activity, induced apoptosis mdpi.comwisdomlib.org |
| Tetra- and pentacyclic cinnoline-based compounds | HeLa (cervical carcinoma), MCF-7 (breast adenocarcinoma) | Inhibition of proliferation wisdomlib.org |
| 4-(2-fluorophenoxy)quinoline derivatives with 4-oxo-1,4-dihydrocinnoline-3-carboxamide | c-Met-dependent cancer cell lines | Active against c-Met and cell lines mdpi.com |
Anti-inflammatory and Analgesic Properties
Cinnoline derivatives have been investigated for their potential as anti-inflammatory agents, targeting key mediators of the inflammatory response. nih.gov
Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α) Inhibition
Certain cinnoline derivatives have demonstrated the ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins (B1171923) which are key mediators of inflammation. mdpi.com Compounds that exhibited excellent protection against inflammation also showed a strong COX-2 binding profile. mdpi.com
In addition to COX-2, some cinnoline derivatives can modulate the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. chemrxiv.org The inhibition of phosphodiesterase 4 (PDE4) by compounds like 3-amido-4-anilinocinnoline leads to a reduction in the production of inflammatory mediators such as TNF-α. mdpi.com A novel class of selective CBP/EP300-bromodomain (BRD) inhibitors featuring a 3-methylcinnoline (B100589) scaffold has been shown to inhibit NFκB signaling, thereby reducing TNF-α-induced cytokine expression in vitro. chemrxiv.orgacs.org These inhibitors also reduced the in vivo pro-inflammatory response by decreasing the secretion of other cytokines like IL-1β, MCP-1, IL-1α, and IL-6. chemrxiv.org
Human Neutrophil Elastase (HNE) Inhibition and Binding Kinetics
Human neutrophil elastase (HNE) is a serine protease implicated in various inflammatory disorders. mdpi.com Cinnoline derivatives have been designed as potential HNE inhibitors. mdpi.com While some of these derivatives were found to be reversible competitive inhibitors of HNE, they generally exhibited lower potency compared to other classes of inhibitors like N-benzoylindazoles. mdpi.comtandfonline.com However, they demonstrated increased stability in aqueous solution. tandfonline.comnih.govnih.gov The most potent of these cinnoline derivatives had an IC50 value of 56 nM for HNE inhibition. tandfonline.comnih.gov Molecular docking studies have suggested two types of HNE inhibition mechanisms for cinnoline derivatives, depending on the specific chemical structure. tandfonline.comnih.gov
In vivo and in vitro Evaluation Methodologies
The anti-inflammatory activity of cinnoline derivatives has been evaluated using various in vivo and in vitro methods. The carrageenan-induced rat paw edema method is a common in vivo model used to assess anti-inflammatory effects. pnrjournal.comresearchgate.net In this model, the reduction in paw swelling after administration of the test compound indicates anti-inflammatory activity. rroij.com
In vitro evaluations often involve measuring the inhibition of key inflammatory mediators. For instance, the denaturation of bovine serum albumin can be used as an in vitro model to screen for anti-inflammatory activity. pnrjournal.commdpi.com The inhibitory effects on the production of nitric oxide (NO), interleukin-6 (IL-6), and TNF-α in cell lines like RAW264.7 macrophages are also widely used to assess anti-inflammatory potential at the cellular level. researchgate.netnih.gov Furthermore, in vitro cyclooxygenase (COX) enzyme inhibitory assays are employed to determine the specific activity against COX-1 and COX-2 isoforms. researchgate.netd-nb.inforsc.orgjapsonline.com
Antiparasitic and Antitubercular Activities
Beyond their anticancer and anti-inflammatory properties, cinnoline derivatives have also shown promise in combating infectious diseases.
Antimalarial Efficacy Against Protozoan Parasites
Several cinnoline derivatives have demonstrated significant antimalarial activity against protozoan parasites, particularly Plasmodium falciparum, the deadliest species causing malaria in humans. nih.govmdpi.comresearchgate.net For example, pyrazole-based cinnoline derivatives have exhibited in vitro antimalarial activity against P. falciparum. researchgate.net One specific pyrazole-based cinnoline-6-sulphonamide derivative was found to be highly potent against P. falciparum. nih.govmdpi.comresearchgate.net Another cinnoline derivative displayed potent proliferation inhibition of both L. major and P. falciparum, with an EC50 value of 0.003 µM against the latter. mdpi.com
Table 2: Antimalarial Activity of Cinnoline Derivatives against P. falciparum
| Compound Type | Parasite Strain | Activity | Reference(s) |
| Pyrazole (B372694) based cinnoline derivatives | P. falciparum | In vitro antimalarial activity | researchgate.net |
| 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide | P. falciparum | Potent activity | nih.govmdpi.comresearchgate.net |
| N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-7-(4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)phenyl)cinnolin-4-amine | P. falciparum | EC50 = 0.003 µM | mdpi.com |
In the broader context of drug discovery, the cinnoline nucleus is recognized as an important structural subunit in compounds with antimalarial properties. pnrjournal.comresearchgate.net
Neurological and Central Nervous System (CNS) Modulatory Effects
Cinnoline derivatives have been investigated for their potential to modulate the central nervous system, with studies indicating a range of activities including anxiolytic, anticonvulsant, sedative, and antidepressant effects. mdpi.comijariit.comresearchgate.net
Anxiolytic and Anticonvulsant Activities
The cinnoline scaffold has been identified as a promising starting point for the development of agents with anxiolytic and anticonvulsant properties. researchgate.netresearchgate.net Certain cinnoline derivatives are classified as non-benzodiazepine modulators of the γ-aminobutyric acid type A (GABA-A) receptor, a key target for anxiolytic drugs. nih.gov
AstraZeneca has developed novel cinnoline compounds, such as AZD7325 and AZD6280, which act as positive modulators at the α2/α3 subunits and negative modulators at the α5 subunit of the GABA-A receptor. nih.gov These compounds have demonstrated potent anxiolytic-like effects without inducing sedation or cognitive impairment. nih.gov Another compound was developed as an orally bioavailable positive modulator of the GABA-A α2 and α3 subunits for the potential treatment of anxiety disorders. nih.gov
Research into cinnoline-containing quinoxaline (B1680401) and benzoxazine (B1645224) moieties has revealed mild to moderate antiepileptic activity in all synthesized compounds. ijariit.com A noteworthy finding from this research is that cinnoline derivatives with electron-donating and more polar substituents (e.g., -OH, -COOH) exhibit greater antiepileptic potency compared to those with electron-withdrawing and less polar groups (e.g., -Cl, -NO2). ijariit.com
Sedative and Antidepressant Properties
Certain cinnoline derivatives have shown potential as sedatives and antidepressants. ijariit.comresearchgate.net For instance, 1-(2-diethylaminoethyl)-3-(p-fluorophenyl)-5-oxo-7,7-dimethyl-1,4,5,6,7,8-hexahydrocinnolines and 1-(2-dimethylaminoethyl)-3-phenyl-5-oxo-7,7-dimethyl-1,4,5,6,7,8-hexahydrocinnoline have been reported to possess both sedative and anticonvulsant properties, as well as activity in tests used to characterize antidepressants. ijariit.com
The sedative properties of some cinnoline derivatives have been observed in behavioral tests. researchgate.net Specifically, certain 4-oxo-1,2,3,4-tetrahydro-2-cinnoline acetic acids and 4-olate-2-cinnolinium acetic acids were evaluated for their CNS activity, with some showing sedative effects. researchgate.net
In the context of antidepressant research, cinnamamide (B152044) derivatives, which share a structural motif with cinnolines, have been synthesized and investigated. researchgate.net Several of these compounds, particularly those with a trifluoromethyl group, exhibited significant antidepressant activity. researchgate.net
Interactions with GABAergic and Histaminergic Receptors (e.g., GABA A, H3R)
Cinnoline derivatives have been shown to interact with key neurotransmitter systems in the brain, notably the GABAergic and histaminergic systems. mdpi.com
As mentioned previously, cinnoline derivatives are recognized as non-benzodiazepine modulators of the GABA-A receptor. mdpi.comnih.gov Specific compounds have been developed to selectively target different subunits of the GABA-A receptor. For example, AZD7325 and AZD6280 are positive modulators at the α2/α3 subunits and negative modulators at the α5 subunit. nih.gov This selective modulation is a key area of research, as it may lead to treatments with fewer side effects.
In addition to their effects on the GABAergic system, some cinnoline derivatives have been investigated for their interaction with histamine (B1213489) receptors. A potent benzocinnolinone analogue of irdabisant (B1672177) has been developed that exhibits high binding affinity for the histamine H3 receptor (H3R). mdpi.com
Diverse Pharmacological Actions
Beyond their effects on the central nervous system and their antimicrobial properties, cinnoline derivatives have been explored for a variety of other pharmacological activities. researchgate.net
Antithrombotic and Antihypertensive Studies
The cinnoline nucleus has been incorporated into molecules designed to have cardiovascular effects, including antithrombotic and antihypertensive actions. researchgate.net
One study focused on the synthesis and pharmacological evaluation of 8-acetylamino-4,4a,5,6-tetrahydro-2H-thieno[2,3-h]cinnolin-3-one. researchgate.net This compound, a bioisostere of a known potent antihypertensive and antithrombotic agent, was found to retain antithrombotic properties that were superior to those of acetylsalicylic acid. researchgate.net However, it did not exhibit significant antihypertensive activity. researchgate.net The unsubstituted version of this compound was also found to be a comparable antithrombotic agent to acetylsalicylic acid. researchgate.net
The synthesis of substituted benzo[h]cinnolinones and 3H-benzo ijrps.comnih.govcyclohepta[1,2-c]pyridazinones, which are higher homologs of antihypertensive and antithrombotic 5H-indeno[1,2-c]pyridazinones, has also been a subject of research. pnrjournal.com
Interactive Table: CNS and Other Pharmacological Activities of Cinnoline Derivatives
| Activity | Compound/Series | Key Findings | Reference |
|---|---|---|---|
| Anxiolytic | AZD7325, AZD6280 | Potent anxiolytic-like effect without sedation. nih.gov | nih.gov |
| Anticonvulsant | Cinnoline-containing quinoxaline and benzoxazine moieties | Mild to moderate antiepileptic activity. ijariit.com | ijariit.com |
| Sedative | 1-(2-diethylaminoethyl)-3-(p-fluorophenyl)-5-oxo-7,7-dimethyl-1,4,5,6,7,8-hexahydrocinnolines | Possessed sedative and anticonvulsant properties. ijariit.com | ijariit.com |
| Antidepressant | Cinnamamide derivatives | Significant antidepressant activity, some more effective than fluoxetine. researchgate.net | researchgate.net |
| GABA-A Modulation | AZD7325, AZD6280 | Positive modulators at α2/α3 subunits, negative at α5. nih.gov | nih.gov |
| H3R Interaction | Benzocinnolinone analogue of irdabisant | High binding affinity for the histamine H3 receptor. mdpi.com | mdpi.com |
| Antithrombotic | 8-acetylamino-4,4a,5,6-tetrahydro-2H-thieno[2,3-h]cinnolin-3-one | Higher antithrombotic properties than acetylsalicylic acid. researchgate.net | researchgate.net |
Structure Activity Relationship Sar and Rational Molecular Design of Cinnolin 6 Amine Analogues
Impact of Substituent Position and Electronic Nature on Biological Activity
The biological activity of cinnoline (B1195905) derivatives is profoundly influenced by the position and electronic characteristics (electron-donating or electron-witting) of their substituents. mdpi.comrsc.org
For instance, in the context of antibacterial activity, the presence of electron-withdrawing groups is often beneficial. ijariit.com Halogen substitutions, such as chlorine and fluorine, on the cinnoline core have been shown to confer antibacterial properties. ijariit.com Specifically, studies on cinnoline-3-carboxamide derivatives revealed that 6-chloro substituted compounds were the most potent antibacterial agents against various bacterial strains when compared to the standard drug norfloxacin (B1679917). nih.gov Similarly, for antifungal activity, 6-chloro and 7-chloro substituted derivatives demonstrated significant potency. nih.gov In another series of 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives, 6-chloro, 7-chloro, and 7-bromo substitutions resulted in the most potent antimicrobial agents. mdpi.com
Conversely, for other biological activities, electron-donating groups may be favored. For example, cinnoline derivatives with electron-donating groups like hydroxyl (-OH) and carboxyl (-COOH) have shown greater potential for antiepileptic activity compared to those with electron-withdrawing groups like chloro (-Cl) and nitro (-NO2). ijariit.com In the case of anti-inflammatory activity, cinnolines bearing a pyrazoline ring and electron-donating groups (such as methoxyl and hydroxyl) on an attached phenyl moiety exhibited the highest activity. mdpi.comnih.gov
The position of the substituent is equally critical. For example, in a series of dibenzo[c,h]cinnolines designed as topoisomerase I inhibitors, the presence of 2,3-dimethoxy substituents on one of the rings was found to be a crucial structural element for retaining activity. mdpi.com Removal or replacement of a methylenedioxy group on another ring led to a significant loss of activity. mdpi.com
| Biological Activity | Favorable Substituent Nature | Favorable Position(s) | Example Compound Class |
| Antibacterial | Electron-withdrawing (e.g., -Cl, -F) | 6, 7 | Cinnoline-3-carboxamides |
| Antifungal | Electron-withdrawing (e.g., -Cl) | 6, 7 | Cinnoline-3-carboxamides |
| Anti-inflammatory | Electron-donating (e.g., -OCH3, -OH) | Phenyl moiety attached to pyrazoline | Cinnolines with pyrazoline ring |
| Antiepileptic | Electron-donating (e.g., -OH, -COOH) | General | Cinnoline derivatives |
| Topoisomerase I Inhibition | Electron-donating (e.g., -OCH3) | 2, 3 | Dibenzo[c,h]cinnolines |
Identification and Optimization of Key Pharmacophoric Features
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The process of identifying and optimizing these features is central to rational drug design. unina.it For cinnoline-based compounds, this involves a multi-step process that includes the selection of active ligands, conformational analysis, assignment of pharmacophoric features, and molecular superimposition to develop a common 3D-pharmacophore model. unina.it
In the development of PI3K inhibitors, for which the cinnoline scaffold has been explored, most of the synthesized compounds displayed nanomolar inhibitory activities. nih.gov One particular compound exhibited high ligand efficiency and micromolar inhibitory potency against three human tumor cell lines. nih.gov This suggests that the cinnoline core can be effectively incorporated into a pharmacophore for PI3K inhibition.
Design of Hybrid Cinnoline-Based Systems for Enhanced Potency
Molecular hybridization is a strategy in drug design that involves combining two or more pharmacophores into a single molecule. nih.gov This approach aims to create hybrid compounds with enhanced affinity, potency, and potentially a dual mode of action, which can also help in overcoming drug resistance. nih.govmdpi.com
The cinnoline scaffold has been successfully used in the creation of hybrid molecules. For instance, cinnoline derivatives bearing a sulphonamide moiety have been synthesized, resulting in a significant improvement in antimicrobial and antifungal activity due to the combination of two active moieties in one molecule. mdpi.comnih.gov Halogen-substituted derivatives of these hybrids showed potent activity at lower concentrations. mdpi.comnih.gov
Another example involves the creation of cinnoline/isoxazole hybrids. researchgate.net A series of these compounds were synthesized and screened for their in vitro antibacterial activity, with several derivatives showing potent activity against both Gram-positive and Gram-negative bacteria. researchgate.net One compound, in particular, demonstrated more potent antibacterial activity than the standard drug norfloxacin. researchgate.net
The design of hybrid compounds often involves a linker that connects the different pharmacophoric units. The choice of this linker is crucial as it should be of a suitable length and possess the right flexibility to allow each pharmacophore to interact optimally with its target. nih.gov
| Hybrid System | Component 1 | Component 2 | Resulting Activity |
| Cinnoline-Sulphonamide | Cinnoline | Sulphonamide | Enhanced antimicrobial and antifungal activity |
| Cinnoline-Isoxazole | Cinnoline | Isoxazole | Potent antibacterial activity |
Computational Approaches in SAR: QSAR and Molecular Docking Studies
Computational methods play a pivotal role in modern drug discovery by accelerating the process of identifying and optimizing lead compounds. Quantitative Structure-Activity Relationship (QSAR) and molecular docking are two such powerful techniques used in the study of cinnoline derivatives. nih.govresearchgate.net
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comasianpubs.org For cinnoline-based Bruton's tyrosine kinase (BTK) inhibitors, 3D-QSAR studies have been conducted using CoMFA and CoMSIA models. nih.gov These models provided valuable insights, with contour maps indicating that bulky substituents at specific positions (R1 and R3) and the introduction of hydrophilic and negative electrostatic groups at one position (R1) are important for improving BTK inhibitory activity. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearcher.liferesearchgate.net This method is widely used to understand the binding mode of cinnoline derivatives to their biological targets. For instance, docking studies of cinnoline/isoxazole hybrids with the elastase of Pseudomonas aeruginosa helped to rationalize the observed antibacterial activity and suggested that these compounds have the potential to be effective antibacterial agents. researchgate.netresearchgate.net Similarly, docking studies of cinnoline derivatives with bacterial DNA gyrase have shown favorable interactions, supporting their potential as antibacterial agents. researchgate.net In the case of human neutrophil elastase (HNE) inhibitors, molecular docking revealed two types of binding modes for cinnoline derivatives, providing a deeper understanding of their mechanism of action. nih.gov
These computational approaches not only help in understanding the SAR of existing compounds but also guide the rational design of new, more potent analogues. nih.gov
Lead Compound Development and Optimization Strategies
Lead optimization is the intricate process of transforming a promising lead compound into a viable drug candidate by enhancing its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. patsnap.comnumberanalytics.com This is a critical phase in drug discovery and relies heavily on the iterative application of SAR principles and rational design. researchgate.net
The development of cinnoline-based molecules represents a significant contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties. mdpi.comnih.govresearchgate.netnih.gov Once a lead compound with a cinnoline core is identified, various optimization strategies can be employed. numberanalytics.com
Structural modifications are a key strategy. This can involve:
Scaffold hopping: Replacing the cinnoline core with a different scaffold to improve properties, although for this article, the focus remains on the cinnoline core. numberanalytics.com
Bioisosteric replacement: Substituting a functional group with another that has similar physical or chemical properties to enhance activity or reduce toxicity. numberanalytics.com
Fragment-based design: Building upon the lead compound with small molecular fragments to improve interactions with the target. numberanalytics.com
For example, in the development of phosphodiesterase 10A (PDE10A) inhibitors based on a 6,7-dimethoxy-4-(pyridine-3-yl)cinnoline scaffold, initial compounds also showed activity against PDE3. mdpi.comnih.gov Optimization of the lead structure led to the discovery of new compounds with significantly improved selectivity for PDE10A while maintaining their inhibitory potency and metabolic stability. mdpi.comnih.gov
The ultimate goal of lead optimization is to achieve a balance of properties that make a compound suitable for clinical development. This includes not only high potency and selectivity but also favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. numberanalytics.com
Molecular Mechanisms of Action Moa and Target Engagement of Cinnolin 6 Amine Derivatives
Characterization of Molecular Targets (e.g., Enzymes, Receptors)
Cinnoline (B1195905) derivatives have been shown to interact with a wide array of molecular targets, including enzymes and receptors, which are implicated in numerous disease pathologies. nih.govresearchgate.net The specific nature and position of substituents on the cinnoline ring system largely determine its biological activity and target preference. mdpi.com
Key molecular targets identified for various cinnoline derivatives include:
Enzymes:
Human Neutrophil Elastase (HNE): Certain cinnoline derivatives act as reversible competitive inhibitors of HNE, a serine protease involved in inflammatory diseases. mdpi.comtandfonline.com
Topoisomerases: These enzymes, crucial for DNA replication and transcription, are targets for some cinnoline-based compounds, suggesting potential anticancer applications. nih.govzenodo.org
Phosphodiesterases (PDEs): Cinnoline derivatives have been investigated as inhibitors of PDEs, which are involved in various signaling pathways. nih.govzenodo.org For instance, some derivatives have been reported as phosphodiesterase 10A (PDE10A) inhibitors. researchgate.net
Kinases: The Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response, has been identified as a target for some cinnoline carboxamides. tandfonline.com Additionally, CDK8/19 Mediator kinases are inhibited by certain quinoline-based derivatives, a structurally related class of compounds. nih.gov
Mycobacterial Salicylate Ligase (MbtA): This enzyme, essential for the survival of Mycobacterium tuberculosis, is a target for some cinnoline derivatives, highlighting their potential as antimycobacterial agents.
Receptors:
GABA A Receptors: These receptors are a target for cinnoline derivatives, suggesting potential anxiolytic properties. nih.gov
Colony-Stimulating Factor 1 Receptor (CSF-1R): This receptor is another identified target for the broader class of cinnoline compounds. nih.govzenodo.org
Histamine (B1213489) H3 Receptor: Benzocinnolinone analogues have demonstrated high binding affinity for the H3 receptor. mdpi.com
Serotonin (B10506) and Dopamine (B1211576) Receptors: A specific cinnoline derivative, 7-{[4-(4-fluorobenzoyl)piperidin-1-yl]methyl}-5,6,7,8-tetrahydro-3-methylcinnolin-5-one, has shown high selectivity in its binding profile for the 5-HT2C receptor over the 5-HT2A and D2 receptors, indicating potential for atypical antipsychotic applications. researchgate.net
The versatility of the cinnoline scaffold allows for its modification to target a broad spectrum of proteins involved in antibacterial, antifungal, anti-inflammatory, and anticancer activities. nih.govpnrjournal.com
Ligand-Protein Interaction Analysis (e.g., Molecular Docking)
Molecular docking is a computational technique frequently employed to predict the binding orientation and affinity of a ligand to its protein target. researchgate.netnih.gov This method has been instrumental in understanding the interactions between cinnoline derivatives and their molecular targets, guiding the design of more potent inhibitors.
For instance, molecular docking studies of cinnoline derivatives as human neutrophil elastase (HNE) inhibitors have revealed two distinct binding modes. tandfonline.com One class of inhibitors, featuring a cinnolin-4(1H)-one scaffold, is positioned in the active site such that the Ser195 hydroxyl group of HNE attacks the amido moiety. tandfonline.com A second class, containing an ester function at the C-4 position, is attacked by Ser195 at this ester group. tandfonline.com
In another example, docking simulations were used to investigate the binding of cinnoline derivatives to the colchicine (B1669291) binding site of tubulin, suggesting their potential as tubulin polymerization inhibitors. researchgate.net The results of these in silico studies often correlate well with experimental data, providing valuable insights into the structure-activity relationships (SAR) of these compounds. researchgate.net The use of software like AutoDock allows for the determination of binding affinity, interaction with key amino acid residues, and the role of cofactors like metal ions in the binding process. nih.govnih.gov
Biochemical and Cellular Assays for MOA Elucidation
A variety of biochemical and cellular assays are essential for confirming the molecular targets identified through computational methods and for elucidating the precise mechanism of action (MOA) of Cinnolin-6-amine derivatives. scilifelab.senovalix.com These assays provide quantitative data on the potency and efficacy of the compounds.
Biochemical Assays:
Enzymatic Assays: These assays directly measure the effect of a compound on the activity of a purified enzyme. For example, the inhibitory activity of cinnoline derivatives against human neutrophil elastase (HNE) was determined using enzymatic assays, which also revealed that they are reversible competitive inhibitors. tandfonline.com Kinase inhibition assays, such as the Lanthascreen™ assay, have been used to determine the IC50 values of cinnoline-related compounds against targets like CDK8. nih.gov
Binding Assays: These assays quantify the affinity of a compound for its target protein. For instance, the binding affinities of cinnoline analogues to serotonin and dopamine receptors were evaluated to assess their potential as atypical antipsychotics. researchgate.net
Cellular Assays:
Cell Proliferation and Cytotoxicity Assays: These assays are used to determine the effect of compounds on cell viability and growth. For example, the cytotoxic activity of cinnoline derivatives against various cancer cell lines, including multidrug-resistant lines, has been evaluated. researchgate.net The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is a key parameter obtained from these assays. researchgate.net
Target Engagement Assays: These assays confirm that the compound interacts with its intended target within a cellular context.
Gene Expression Profiling: Techniques like the "Connectivity Map" can be used to compare the gene expression profiles induced by a test compound to those of known bioactive molecules, thereby providing clues about its MOA. escholarship.org
The development and automation of these assays allow for high-throughput screening (HTS) of compound libraries to identify new hits and to drive the optimization of lead compounds. scilifelab.senih.gov
Pathway Analysis and Phenotypic Response Correlation
Understanding how the interaction of a this compound derivative with its molecular target translates into a cellular or physiological response requires pathway analysis. This involves connecting the modulation of a specific target to broader signaling pathways and correlating this with the observed phenotype. escholarship.org
For example, the inhibition of the ATM kinase by cinnoline carboxamides directly impacts the DNA damage response pathway. tandfonline.com This molecular event can lead to a phenotypic response of increased sensitivity of cancer cells to DNA-damaging agents. Structure-activity relationship (SAR) studies have shown that modifications to the cinnoline scaffold, such as the introduction of specific side chains, can enhance the potency against ATM by improving interactions within the kinase's active site. tandfonline.com This improved potency at the molecular level is expected to correlate with a more pronounced cellular phenotype.
The induction of the mitochondrial intrinsic pathway of apoptosis has been identified as a possible mechanism by which some cinnoline derivatives exert their anticancer activity. researchgate.net This illustrates how the initial molecular interactions can trigger a cascade of events within a specific pathway, ultimately leading to the desired phenotypic outcome of cancer cell death.
Advanced Analytical and Characterization Techniques in Cinnolin 6 Amine Research
Spectroscopic Characterization Methodologies
Spectroscopic techniques are fundamental in the study of Cinnolin-6-amine, offering detailed insights into its chemical structure and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. mdpi.comresearchgate.net
In ¹H NMR spectroscopy, chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS). researchgate.net The signals observed correspond to the different types of protons in the this compound molecule. The aromatic protons on the cinnoline (B1195905) ring system typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The protons of the amine group exhibit a characteristic chemical shift that can be influenced by solvent and concentration. pdx.edu
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. mdpi.com The chemical shifts of the carbon atoms in the cinnoline ring are characteristic of their electronic environment. For instance, carbons bonded to nitrogen atoms will have distinct chemical shifts compared to other aromatic carbons.
Detailed 2D NMR experiments, such as COSY, HSQC, and HMBC, can be employed for complete and unambiguous assignment of all proton and carbon signals, especially for more complex derivatives of this compound. researchgate.net
Table 1: Representative NMR Data for Cinnoline Derivatives
| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |
|---|---|---|
| ¹H | 7.0 - 9.0 | Aromatic protons on the cinnoline ring. |
| ¹H | 3.5 - 5.0 | Protons of the amine group (variable). |
| ¹³C | 110 - 160 | Carbons of the cinnoline ring system. |
Note: Specific chemical shifts are highly dependent on the solvent used and the specific substitution pattern of the cinnoline derivative. mdpi.comrsc.org
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the compound and its fragments. nih.gov
In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, corresponding to the mass of the intact molecule. The fragmentation pattern, which results from the breakdown of the molecular ion, can provide valuable structural information. acdlabs.com For amines, a common fragmentation pathway is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org The presence of a nitrogen atom means that this compound will have an odd molecular weight. libretexts.org
Different ionization techniques can be used, such as Electron Ionization (EI), which is a "hard" ionization method that causes extensive fragmentation, and "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), which typically result in less fragmentation and a more prominent molecular ion peak. acdlabs.comuni-saarland.de
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Description | Expected m/z |
|---|---|---|
| [M+H]⁺ | Protonated molecule | 146.0718 (Calculated for C₈H₈N₃) |
| M⁺ | Molecular ion | 145.0640 (Calculated for C₈H₇N₃) |
Note: The exact m/z values are calculated based on the most abundant isotopes of the constituent elements.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pub For this compound, the IR spectrum would show characteristic absorption bands for the amine (N-H) and aromatic (C-H and C=C) functional groups. orgchemboulder.comlibretexts.org
Primary amines (like this compound) typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. pressbooks.pub An N-H bending vibration is also expected in the 1580-1650 cm⁻¹ region. orgchemboulder.com The C-N stretching vibration for an aromatic amine appears in the 1250-1335 cm⁻¹ range. orgchemboulder.com Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1400-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretch (asymmetric & symmetric) | 3300 - 3500 |
| N-H (Amine) | Bend | 1580 - 1650 |
| C-N (Aromatic Amine) | Stretch | 1250 - 1335 |
| C-H (Aromatic) | Stretch | > 3000 |
| C=C (Aromatic) | Stretch | 1400 - 1600 |
Note: The exact position and intensity of the peaks can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions. acs.orgspectroscopyonline.com
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. msu.edu The photophysical properties of this compound and its derivatives, such as their maximum absorption wavelength (λmax), are determined using this technique. mdpi.comrsc.org
The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within the aromatic cinnoline system. mdpi.com The position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents on the cinnoline ring. For instance, the introduction of different aryl groups at the 6-position of the cinnoline core can modulate the absorption and emission spectra. mdpi.com In some cases, n → π* transitions involving the non-bonding electrons on the nitrogen atoms may also be observed, typically as weaker absorptions at longer wavelengths. mdpi.com The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, can also be determined from the UV-Vis spectrum. rsc.org
Table 4: Representative Photophysical Data for Cinnoline Derivatives
| Compound Type | λmax (nm) Range | Transition Type |
|---|---|---|
| Aryl-substituted Cinnolines | 300 - 500 | π → π* |
Note: The specific λmax and molar extinction coefficients are dependent on the solvent and the exact molecular structure. rsc.orgunica.it
Infrared (IR) Spectroscopy
Chromatographic Separation and Analysis
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification in various matrices. torontech.comwho.int The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. torontech.com
For the analysis of this compound, a reversed-phase HPLC method is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. nih.gov Detection is typically achieved using a UV-Vis detector set at a wavelength where this compound exhibits strong absorbance. torontech.com
The purity of a this compound sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by plotting the peak area versus the concentration of known standards. thermofisher.com This allows for the accurate determination of the concentration of this compound in an unknown sample. The method's accuracy, precision, linearity, and limits of detection (LOD) and quantification (LOQ) are established through a validation process. nih.govjocpr.com
Table 5: Typical HPLC Parameters for Amine Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-phase (e.g., C18) |
| Mobile Phase | Gradient or isocratic mixture of water and an organic solvent (e.g., acetonitrile) |
| Detector | UV-Vis |
| Flow Rate | Typically 0.5 - 2.0 mL/min |
| Injection Volume | 5 - 20 µL |
Note: Method parameters must be optimized for the specific analysis. nih.govthermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the separation, identification, and quantification of this compound and its analogues within complex matrices. nih.gov This hybrid technique leverages the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection power of mass spectrometry. nih.gov
In a typical workflow, a sample containing a mixture of compounds is injected into an HPLC system. The separation of analytes is often achieved on a reverse-phase column, where more hydrophobic compounds are retained longer. mdpi.com Given the aromatic nature of this compound, columns like C18 or biphenyl (B1667301) phases are effective. nih.gov For more polar metabolites or derivatives, Hydrophilic Interaction Chromatography (HILIC) can be used as an orthogonal separation method.
After separation, the eluent is directed into the mass spectrometer's ion source, commonly an Electrospray Ionization (ESI) source, which is well-suited for polar and ionizable molecules like amines. pjoes.com The ESI process generates gas-phase ions of the analytes, which are then guided into the mass analyzer. A triple quadrupole mass spectrometer can be operated in various modes, such as full scan to survey all ions or Multiple Reaction Monitoring (MRM) for targeted quantification. nih.gov MRM offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the target analyte, minimizing interference from the matrix. nih.gov
The power of LC-MS lies in its ability to resolve and identify components in complex biological samples or reaction mixtures, making it crucial for metabolism studies, impurity profiling, and pharmacokinetic analysis of cinnoline-based compounds. nih.govquality-assistance.com
Table 1: Representative LC-MS Parameters for Aromatic Amine Analysis This table outlines typical parameters that could be adapted for the analysis of this compound in a complex mixture.
| Parameter | Specification | Purpose |
| LC System | UHPLC/HPLC | High-resolution separation of analytes. advion.com |
| Column | Reverse-Phase C18 or Biphenyl (e.g., 100 mm x 2.1 mm, < 5 µm) | Separation based on hydrophobicity; suitable for aromatic compounds. nih.gov |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid | Elutes compounds with varying polarities from the column. |
| Flow Rate | 0.2 - 0.4 mL/min | Optimized for analytical scale columns to ensure efficient separation. advion.com |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes amines for MS detection. pjoes.com |
| MS Detector | Triple Quadrupole (QqQ) or High-Resolution MS (e.g., Orbitrap, Q-TOF) | Provides mass-to-charge ratio information for identification and quantification. |
| Detection Mode | Multiple Reaction Monitoring (MRM) or Full Scan | MRM for targeted, sensitive quantification; Full Scan for untargeted screening. nih.gov |
Imaging and Cellular Analysis
Fluorescent microscopy is a powerful technique to visualize the fate of this compound derivatives within living cells. beilstein-journals.org To be visualized, the cinnoline molecule is typically functionalized with a fluorophore, or the cinnoline core itself acts as part of a fluorescent probe. rsc.orgmdpi.com These fluorescent analogues allow researchers to track their entry into cells and determine their subcellular destination in real-time. nih.gov
In a typical experiment, live cells cultured in a dish are incubated with the fluorescent cinnoline derivative for a specific duration. nih.gov The cells are then observed using a confocal or spinning disk fluorescence microscope. By using specific excitation and emission wavelengths, the fluorescence from the cinnoline probe can be detected. rsc.org To pinpoint the probe's location, co-staining with organelle-specific dyes is common. For instance, a blue fluorescent dye like DAPI is used to stain the nucleus, while red fluorescent trackers can highlight mitochondria or the endoplasmic reticulum. nih.gov
Research has shown that cinnoline derivatives can be designed as fluorogenic probes. For example, a 4-azido-6-aryl-cinnoline can be non-fluorescent but becomes highly fluorescent upon reduction to the corresponding cinnoline-4-amine within the cell. mdpi.com This "turn-on" mechanism is ideal for reducing background signal. Studies using such probes have demonstrated their ability to penetrate the cell membrane and accumulate in the cytoplasm. mdpi.comnih.gov The analysis of fluorescence distribution provides critical insights into the mechanisms of cellular uptake and identifies potential intracellular targets. frontiersin.org
Flow cytometry offers a high-throughput, quantitative approach to complement the qualitative data from microscopy. murigenics.com This technique analyzes individual cells in a fluid stream as they pass through a laser beam. It can rapidly measure the fluorescence intensity of thousands of cells per second, providing statistically robust data on cellular uptake. thermofisher.comnih.gov
For cell-based assays involving a fluorescent this compound derivative, a cell population is treated with the compound and then analyzed. nih.gov The flow cytometer detects the fluorescence emitted from each cell that has internalized the probe. This allows for the quantification of the percentage of fluorescently-positive cells in the population and the distribution of fluorescence intensity among them. mdpi.com
This method is particularly useful for:
Quantifying Uptake Efficiency: Comparing the mean fluorescence intensity of treated cells versus untreated control cells.
Studying Cell Viability: Co-staining with viability dyes like propidium (B1200493) iodide (PI) or 7-AAD can distinguish between live and dead cells, ensuring that the observed fluorescence is from uptake into healthy cells. thermofisher.comaatbio.com
Analyzing Specific Cell Populations: In a mixed culture, cells can be co-labeled with fluorescent antibodies against surface markers to analyze uptake in a specific cell type.
In a study involving a fluorogenic 4-azidocinnoline/cinnoline-4-amine pair, flow cytometry was used on a HepG2 liver cancer cell line to confirm the intracellular transformation of the non-fluorescent azide (B81097) to the fluorescent amine, corroborating the findings from fluorescence microscopy. mdpi.com
Fluorescent Microscopy in Cellular Uptake and Localization Studies
Crystallographic and Structural Elucidation Methods
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. mit.edu For this compound and its derivatives, single-crystal XRD provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. vanderbilt.eduresearchgate.net This data is crucial for confirming the identity and stereochemistry of a synthesized compound and understanding its intermolecular interactions, such as hydrogen bonding, which can influence its physical properties and biological activity. vanderbilt.edu
The technique involves irradiating a single crystal of the compound with a beam of X-rays. mit.edu The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. mit.edu The angles and intensities of these diffracted beams are measured, and through complex mathematical analysis (Fourier transformation), a three-dimensional electron density map of the unit cell is generated, from which the atomic positions can be deduced. libretexts.org
While single-crystal XRD is preferred, obtaining suitable single crystals can be challenging. In such cases, powder X-ray diffraction (PXRD) can be used. rsc.org PXRD analyzes a microcrystalline powder, producing a diffraction pattern of concentric rings rather than distinct spots. libretexts.org While more complex to interpret for full structure solution, it is an excellent tool for identifying crystalline phases and confirming the bulk purity of a sample. rsc.org Several structures of cinnoline derivatives have been successfully elucidated using X-ray crystallography and their data deposited in crystallographic databases. mdpi.comacs.org
Table 2: Example Crystallographic Data for a Benzo[c]cinnoline (B3424390) Derivative This table presents representative data that would be obtained from an X-ray diffraction experiment on a related cinnoline structure. vanderbilt.edu
| Parameter | Value |
| Compound | 1-Amino-10-propylthiobenzo[c]cinnoline |
| Formula | C₁₅H₁₅N₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.4063(3) |
| b (Å) | 10.3739(5) |
| c (Å) | 16.7642(8) |
| **β (°) ** | 91.816(1) |
| Z | 4 |
Advanced Spectroscopic Probes for Material and Biological Interfaces
This compound and its derivatives can serve as scaffolds for advanced spectroscopic probes designed to investigate complex interfaces, such as the boundary between a synthetic material and a biological environment (e.g., a cell membrane). acs.orgrsc.org The amino group on the cinnoline ring is a versatile functional handle for chemical modification, allowing the molecule's photophysical properties to be finely tuned. tandfonline.comresearchgate.net
These probes are often designed to be "environment-sensitive," meaning their fluorescence properties—such as emission wavelength (color), intensity, or lifetime—change in response to specific properties of their immediate surroundings. mdpi.com This sensitivity can be exploited to report on:
Polarity: A change in fluorescence color or intensity can indicate movement of the probe from an aqueous environment into the nonpolar lipid interior of a cell membrane. mdpi.com
Local pH or Ion Concentration: The cinnoline structure can be modified to include moieties that bind specific ions (e.g., Zn²⁺, Cu⁺) or respond to pH changes, leading to a measurable change in fluorescence. rsc.orgresearchgate.net
Biomolecular Interactions: Probes can be designed to "turn on" or shift color upon binding to a specific protein or nucleic acid at a biological interface.
For example, a fluorogenic probe based on a cinnoline-4-amine derivative was shown to exhibit environment-sensitive properties, with its fluorescence strongly increasing in polar solvents like water. mdpi.com This was attributed to a combination of aggregation-induced emission (AIE) and excited-state intermolecular proton transfer (ESPT), mechanisms that are highly dependent on the probe's interaction with its environment. mdpi.com Such probes are invaluable for non-invasively studying the dynamic and complex nature of material-cell interactions and for sensing specific analytes in biological systems. acs.org
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of atoms within a material. The analysis of this compound by XPS would be particularly insightful for differentiating the distinct nitrogen environments present in the molecule: the two nitrogen atoms within the heterocyclic cinnoline ring (N1 and N2) and the nitrogen atom of the exocyclic amino group at the C6 position.
The high-resolution N 1s core-level spectrum is expected to show multiple peaks corresponding to these chemically inequivalent nitrogen atoms. The binding energy of a core electron is sensitive to the local chemical environment, including hybridization, oxidation state, and bonding partners.
Heterocyclic Nitrogens (N1, N2): The nitrogen atoms in the diazine ring are sp²-hybridized and are considered imine-like or pyridinic. Based on studies of similar N-heterocycles, these nitrogens are expected to have a characteristic binding energy. For instance, in nitrogen-doped carbon nanotubes, pyridine-like nitrogen atoms show a binding energy peak at approximately 398.5 eV. acs.org In a study on 4-aminoquinoline (B48711), a close structural analog, the pyridinic nitrogen atom (N1) was observed at a binding energy of 403.73 eV in the gas phase. cnr.it The significant difference highlights the sensitivity of XPS to the sample's phase and surrounding matrix.
Amino Nitrogen (-NH₂): The exocyclic amino group contains an sp³-hybridized nitrogen atom. This type of nitrogen is typically observed at a different binding energy than pyridinic nitrogen. In studies of aminoquinolines, the amino nitrogen appears at a higher binding energy than the pyridinic nitrogen. cnr.it For example, the N 1s peak for the amino nitrogen in 4-aminoquinoline was found at 405.54 eV (gas phase). cnr.it In other systems, amine nitrogens have been identified at binding energies around 399.2 eV to 399.4 eV. acs.orgd-nb.info Theoretical studies on N-heterocycles suggest that the XPS spectra of amine nitrogens are often characterized by a broad peak, a result of more significant geometrical changes that occur upon 1s ionization compared to imine nitrogens. aps.orgresearchgate.net
Deconvolution of the N 1s spectrum would allow for the quantitative determination of these different nitrogen species. Any protonation, such as the formation of an ammonium-like species, would result in a further shift to a higher binding energy, typically appearing around 401.8 eV. d-nb.info
Table 1: Predicted N 1s Binding Energies for this compound based on Analogous Compounds
| Nitrogen Atom Type | Predicted Binding Energy (eV) Range | Analogous Compound / System | Citation |
| Pyridinic Nitrogen (N1, N2) | 398.5 - 403.8 | Nitrogen-doped Carbon Nanotubes, 4-Aminoquinoline | acs.orgcnr.it |
| Amino Nitrogen (N6) | 399.2 - 405.6 | 4-Aminoquinoline, Amine-functionalized polymers | acs.orgcnr.itd-nb.info |
| Protonated Nitrogen | ~401.8 | Ammonium-like species on polymer surfaces | d-nb.info |
Electron Paramagnetic Resonance (EPR) Studies
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as organic radicals and triplet states. wikipedia.org For this compound, which is a diamagnetic molecule in its ground state, EPR studies would require its conversion into a paramagnetic form. This could be achieved through chemical or electrochemical oxidation to form a radical cation, or by photo-excitation to its triplet state.
A time-resolved EPR (TREPR) study has been performed on the parent cinnoline molecule, identifying its lowest triplet (T₁) state and determining its zero-field splitting (zfs) parameters, which confirms the suitability of the core structure for EPR analysis. aip.org
If a this compound radical cation were generated, its EPR spectrum would provide detailed information about the distribution of the unpaired electron's spin density across the molecule. The key spectral parameters are the g-factor and hyperfine coupling constants.
g-factor: For organic radicals, the g-factor is typically very close to the free-electron value of g ≈ 2.0023. libretexts.org Small deviations from this value can give insight into the electronic structure and the extent of spin-orbit coupling. wikipedia.org For a this compound radical, a g-value in the range of 2.0025 to 2.0050 would be expected, consistent with radicals of other N-heterocycles. nih.govuleth.ca
Hyperfine Coupling: The unpaired electron will interact with magnetic nuclei (those with non-zero nuclear spin), leading to the splitting of the EPR signal into multiple lines. This hyperfine structure is highly informative. For this compound, coupling would be expected to the ¹⁴N nuclei (nuclear spin I=1) and ¹H nuclei (I=1/2). wikipedia.org The magnitude of the hyperfine coupling constant (A) is proportional to the spin density at that nucleus. The spectrum would be complex, with splittings from the two distinct ring nitrogens (N1, N2), the amino nitrogen, and the various aromatic protons. Analysis of these coupling constants would map the spin distribution, identifying which parts of the molecule bear the highest degree of radical character.
Table 2: Representative EPR Parameters for Radicals of N-Heterocyclic Compounds
| Parameter | Typical Value Range | Significance | Citation |
| g-factor | 2.0008 - 2.0049 | Identifies the type of radical (organic vs. metal-based) | uleth.caacs.org |
| ¹⁴N Hyperfine Coupling (A) | 0.2 - 8.6 G | Indicates spin density on nitrogen atoms | uleth.caacs.org |
| ¹H Hyperfine Coupling (A) | 2.7 - 6.3 G | Indicates spin density on carbon atoms bearing protons | acs.org |
Emerging Applications and Interdisciplinary Research Involving Cinnoline 6 Amine
Cinnoline-Based Fluorogenic and Fluorochromic Probes
The unique electronic structure of the cinnoline (B1195905) ring makes it an excellent platform for designing fluorescent molecules that can act as sensors. Fluorogenic probes are compounds that exhibit an increase in fluorescence intensity ("turn-on" response), while fluorochromic probes show a shift in their emission color in response to specific environmental changes or chemical reactions. mdpi.comnih.gov
Recent research has highlighted the potential of cinnoline derivatives as highly sensitive environmental probes. A notable example involves a fluorogenic system based on the 4-azidocinnoline–cinnoline-4-amine pair. nih.gov Specifically, the reduction of the weakly fluorescent 4-azido-6-(4-cyanophenyl)cinnoline into the highly fluorescent 6-(4-cyanophenyl)cinnoline-4-amine demonstrates significant environment-sensitive properties. mdpi.comdntb.gov.ua
The fluorescence of this cinnoline amine is profoundly influenced by the solvent's nature. nih.govnih.gov In polar solvents, particularly water, a dramatic increase in fluorescence is observed. dntb.gov.uaresearchgate.net This phenomenon is attributed to a combination of two distinct fluorescence mechanisms:
Aggregation-Induced Emission (AIE): In contrast to typical dyes that suffer from quenching at high concentrations, AIE-active molecules become more emissive when they aggregate. rsc.orgnih.gov For the cinnoline amine, aggregation in aqueous media restricts intramolecular rotations, blocking non-radiative decay pathways and thus enhancing fluorescence emission. mdpi.comnih.gov
Excited-State Intermolecular Proton Transfer (ESPT): In protic solvents like water or isopropanol, the cinnoline amine can interact with solvent molecules through hydrogen bonding. researchgate.netresearchgate.net In the excited state, a proton can be transferred from the solvent to the cinnoline nitrogen atom, leading to the formation of a different emissive species with unique fluorescent properties. dntb.gov.uaresearchgate.net This ESPT mechanism contributes to the observed changes in fluorescence intensity and emission wavelength. nih.gov
The interplay between these mechanisms allows cinnoline-based probes to be exceptionally sensitive to their surroundings, a critical feature for advanced sensing applications. nih.gov
Table 1: Photophysical Properties of a Cinnoline-Based Azide (B81097)/Amine Pair in Various Solvents Data showcases the fluorogenic and fluorochromic shift upon conversion of azide to amine and the influence of solvent polarity.
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Absolute Quantum Yield (QY) (%) |
| 4-azido-6-(4-cyanophenyl)cinnoline | THF | 317 | 420 | 0.1 |
| 6-(4-cyanophenyl)cinnoline-4-amine | THF | 370 | 455 | 0.2 |
| 6-(4-cyanophenyl)cinnoline-4-amine | MeCN | - | 465 | 0.2 |
| 6-(4-cyanophenyl)cinnoline-4-amine | DMSO | - | 500 | 0.6 |
| 6-(4-cyanophenyl)cinnoline-4-amine | i-PrOH | - | 470 | 1.0 |
| 6-(4-cyanophenyl)cinnoline-4-amine | H₂O | - | 510 | 13.0 |
| Source: Data compiled from Molecules, 2021. mdpi.comresearchgate.net |
The environment-sensitive fluorescence of cinnoline derivatives makes them promising candidates for biological imaging and sensing. The ability to switch on fluorescence in specific biological contexts allows for high-contrast imaging with a low background signal. rsc.orgchemrxiv.org
The 4-azidocinnoline/cinnoline-4-amine probe system has been successfully tested for its applicability in biological systems. nih.gov Researchers demonstrated its use in a HepG2 human liver cancer cell line. dntb.gov.uaresearchgate.net The azide compound, which is weakly fluorescent, can be introduced to the cells. Inside the cellular environment, the azide group can be reduced to an amine group, "turning on" the fluorescence. nih.gov This transformation allows for the detection and imaging of specific cellular processes or environments where such reductive conditions exist. nih.govdntb.gov.ua The successful detection using fluorescence microscopy and flow cytometry confirms the potential of this system for various analytical and biological applications in aqueous media. nih.govresearchgate.net
Furthermore, the development of fused cinnoline-naphthalimide hybrid dyes, named "CinNapht," showcases another avenue for biological imaging. rsc.orgscispace.com These dyes exhibit red-shifted emission, a large Stokes shift, and strong solvatochromism, making them suitable for in cellulo imaging experiments. rsc.orgrsc.org Their non-toxic nature and tunable photophysical properties underscore the versatility of the cinnoline scaffold in creating sophisticated tools for life sciences. rsc.orgrsc.org
Environment-Sensitive Fluorescence Mechanisms (e.g., AIE, ESPT)
Contributions to Materials Science and Engineering
The rigid, planar structure and unique electronic properties of the cinnoline core make it a valuable building block in materials science. researchgate.net Derivatives of cinnoline are being explored for their use in advanced materials with specific optical and electronic functionalities. acs.org
Cinnoline derivatives are increasingly recognized for their potential in organic electronics, particularly in organic light-emitting diodes (OLEDs). google.comgoogle.com The development of luminescent materials is crucial for creating efficient and stable display and lighting technologies.
Patented research shows that compounds based on a benzo[c]cinnoline (B3424390) acceptor core, when modified with specific electron-donating groups, can function as highly effective organic electroluminescent materials. google.com These modifications enhance the material's energy transfer and charge transport capabilities, leading to a significant improvement in the luminescence stability of OLED devices. google.com Such materials can be used as the primary emissive layer or as thermally activated delayed fluorescence (TADF) emitters. google.com
The "CinNapht" dyes also contribute to this field, demonstrating that fusing a cinnoline ring with other chromophores like naphthalimide creates a potent donor-acceptor system. rsc.org This structure leads to intramolecular charge transfer (ICT) upon excitation, resulting in a large Stokes shift and strong, red-shifted fluorescence, including in the solid state. rsc.orgscispace.com These properties are highly desirable for luminescent applications and the development of new optical materials. researchgate.net
The cinnoline framework is a key structural motif in the synthesis of novel dyes and polymers. researchgate.net Its chemical stability and versatile functionalization possibilities allow for the fine-tuning of color, fluorescence, and other properties. rsc.org
The creation of "CinNapht" dyes is a prime example of cinnoline's contribution to modern dye chemistry. rsc.org These hybrid fluorophores can be synthesized on a gram scale and exhibit a strong solvatochromic effect, with their emission color changing from green to red depending on the solvent's polarity. rsc.org This sensitivity, combined with their bright emission, makes them valuable for both sensing applications and as functional colorants. rsc.orgscispace.com The ability to systematically modify the cinnoline structure provides a platform for creating a diverse palette of dyes with tailored photophysical characteristics for various technological applications. rsc.org
Optoelectronic Materials and Luminescent Applications
Agrochemical Development
Cinnoline derivatives have a long-standing history in the field of agrochemical research, where they have been developed for a variety of applications to protect crops and improve agricultural yields. pnrjournal.com
Several classes of cinnoline compounds have shown potent biological activity against agricultural pests and weeds. researchgate.netijper.org Research and patents have described the use of cinnoline derivatives as:
Herbicides: Certain phenoxy-substituted cinnolines have been shown to provide complete control of weeds like barnyard grass. researchgate.net Additionally, 4-(hydroxyiminomethyl)cinnoline oxide derivatives have been developed for controlling the growth of unwanted plants. researchgate.net
Fungicides: Some cinnoline compounds have been prepared and tested as agrochemical fungicides, demonstrating effective control of pathogens such as Erysiphe graminis tritici (powdery mildew) at low concentrations. researchgate.net
Plant Growth Regulators: A cinnoline derivative known as Sinofem is used as a plant regulator. ijper.org Furthermore, derivatives of 1,4-dihydro-4-oxo-1-phenyl-cinnoline-3-carboxylic acid have been identified as a new class of pollen suppressant agents for wheat (Triticum aestivum L.), which can be valuable for creating hybrid seeds. researchgate.netijper.org
Table 2: Examples of Cinnoline Derivatives in Agrochemical Applications
| Cinnoline Derivative Class | Application | Target/Effect |
| 1,4-dihydro-4-oxo-1-phenylcinnoline-3-carboxylic acid derivatives | Herbicide, Pollen Suppressant | Patented as a new group of herbicides; pollen suppression in wheat. |
| General Cinnoline Compounds | Fungicide | Control of Erysiphe graminis tritici. |
| Sinofem | Plant Regulator | Regulates plant growth. |
| Phenoxy-substituted Cinnolines | Herbicide | Control of barnyard grass. |
| 4-(hydroxyiminomethyl)cinnoline oxide derivatives | Herbicide | Control of unwanted plant growth. |
| Source: Data compiled from multiple sources. researchgate.netresearchgate.netijper.org |
This diverse range of activities highlights the importance of the cinnoline scaffold in developing new and effective solutions for modern agriculture. pnrjournal.comijper.org
Future Research Directions and Challenges in Cinnolin 6 Amine Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of the cinnoline (B1195905) core has been a subject of extensive research since its first discovery. eurekaselect.comeurekaselect.com However, the development of environmentally benign, efficient, and cost-effective synthetic methodologies remains a critical goal. Future efforts in the synthesis of Cinnolin-6-amine and its analogs are expected to concentrate on several key areas.
One major trend is the use of metal-catalyzed C-H activation and annulation reactions. eurekaselect.comrsc.org Rhodium-catalyzed synthesis, for example, has provided efficient routes to functionalized cinnolines under mild conditions. rsc.orgresearcher.life Similarly, palladium and ruthenium catalysts are emerging as appealing alternatives for constructing the cinnoline backbone. rsc.org These methods offer high atom economy and regioselectivity, reducing the number of synthetic steps. rsc.org
Furthermore, there is a growing emphasis on "green" chemistry principles. This includes catalyst-free approaches and the use of sustainable reaction platforms like microwave and ultrasound irradiation, which can significantly shorten reaction times and improve yields. rsc.orgresearchgate.netrsc.org The use of water as a solvent is another promising green approach for the synthesis of related heterocyclic systems. researchgate.net
| Synthetic Strategy | Key Features | Representative Catalyst/Condition | Potential Advantage for this compound |
| Metal-Catalyzed C-H Annulation | High regioselectivity, atom economy, fewer reaction steps. rsc.org | Rhodium(III), Palladium, Ruthenium. rsc.orgrsc.org | Efficient and direct functionalization of the core structure. |
| Microwave/Ultrasound-Assisted Synthesis | Shorter reaction times, high yields, cleaner reactions. researchgate.net | Microwave irradiation (e.g., 200 W). researchgate.net | Rapid and scalable production. |
| Catalyst-Free Cycloaddition | Avoids toxic metal catalysts, simpler procedures. rsc.org | Thermal or microwave heating. rsc.org | Cost-effective and environmentally friendly synthesis. |
| Multi-Component Reactions (MCRs) | One-pot synthesis, high efficiency, molecular diversity. researchgate.net | Often catalyst-free or uses simple catalysts in green solvents. researchgate.net | Rapid generation of a library of this compound derivatives. |
Exploration of Untapped Biological Targets and Disease Areas
Cinnoline derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. nih.govmdpi.comthepharmajournal.com However, many potential therapeutic avenues remain unexplored. Future research should pivot towards identifying and validating novel biological targets for this compound.
Recent studies on the broader cinnoline class have revealed activity against targets like phosphoinositide 3-kinases (PI3K) and Leucine-rich repeat kinase 2 (LRRK2), which are implicated in cancer and Parkinson's disease, respectively. nih.govmdpi.comnih.gov This suggests that this compound could be investigated for its potential in oncology and neurodegenerative disorders. The challenge of drug resistance in infectious diseases also presents an opportunity; new cinnoline derivatives could be evaluated against resistant bacterial and fungal strains. nih.govmdpi.com
Moreover, the vast chemical space of natural products remains a largely untapped resource for drug discovery. sciforum.net Exploring natural product-inspired derivatives of this compound could lead to the identification of compounds with unique mechanisms of action.
| Potential Disease Area | Specific Molecular Target | Rationale based on Cinnoline Scaffold |
| Oncology | PI3K, Topoisomerase I, DNA Gyrase B. eurekaselect.comresearcher.lifenih.gov | Cinnoline derivatives have shown potent cytotoxic activity against various tumor cell lines. mdpi.comnih.gov |
| Neurodegenerative Disorders | LRRK2, Monoamine oxidase (MAO). nih.govnih.gov | LRRK2 inhibitors with a cinnoline core have been identified; other pyridazine-containing drugs target MAO. nih.govnih.gov |
| Infectious Diseases | Resistant bacterial strains (e.g., M. tuberculosis), pathogenic fungi. mdpi.com | The cinnoline scaffold is present in antimicrobial agents, and novel derivatives show promise against resistant pathogens. researchgate.netmdpi.com |
| Inflammatory Conditions | Human Neutrophil Elastase (HNE). mdpi.com | Cinnoline derivatives have been identified as reversible competitive inhibitors of HNE. mdpi.com |
Advanced Computational Modeling for Predictive Design
Rational drug design, aided by computational modeling, is indispensable for modern medicinal chemistry. For this compound, advanced computational techniques can accelerate the discovery process by predicting synthetic feasibility, biological activity, and pharmacokinetic properties before committing to extensive laboratory work.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to understand the molecular structure, electronic properties, and reactivity of this compound derivatives. researchgate.net This information can guide the design of more potent and selective analogs. Molecular docking studies are crucial for visualizing and evaluating the interactions between this compound derivatives and their putative biological targets, helping to explain structure-activity relationships (SAR). researcher.life
More advanced methods like steered molecular dynamics (SMD) simulations can model the dynamic process of a ligand binding to its receptor, offering deeper insights into the mechanism of action. frontiersin.org These predictive models can significantly refine the design of new compounds, enhancing the efficiency of the drug development pipeline. frontiersin.org
Integration with High-Throughput Screening and Omics Technologies
To fully harness the therapeutic potential of the this compound scaffold, its development must be integrated with modern large-scale biological analysis. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of this compound derivatives against specific targets or cellular models, facilitating the identification of initial "hit" compounds. nih.govmdpi.com For instance, kinase-focused HTS was instrumental in identifying the first cinnoline-based LRRK2 inhibitors. nih.gov
Beyond HTS, the suite of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of a compound's biological effects. researchgate.netresearchgate.net By analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) in cells treated with this compound, researchers can elucidate its mechanism of action and identify potential biomarkers for efficacy. nih.govmdpi.com This multi-omics approach provides a comprehensive understanding of how a compound interacts with complex biological systems, which is crucial for advancing it through preclinical development. researchgate.netmdpi.com
Overcoming Synthetic and Translational Hurdles
Despite promising discoveries, significant hurdles must be overcome to translate a this compound-based compound from a laboratory finding into a clinical candidate. Synthetically, challenges include achieving high yields in large-scale production, ensuring regiochemical control, and developing cost-effective processes. rsc.orgresearchgate.net
From a translational perspective, a primary challenge is optimizing the pharmacological profile of initial hits. This often involves iterative chemical modifications to improve potency, selectivity, and metabolic stability while minimizing off-target effects and toxicity. nih.gov For example, early cinnoline LRRK2 inhibitors were hampered by poor kinase specificity, a hurdle that must be addressed through further design and synthesis. nih.gov Overcoming the emergence of drug resistance in infectious disease and oncology is another critical translational challenge that requires a deep understanding of the compound's mechanism and potential resistance pathways. researchgate.net Successfully navigating these hurdles is essential for the future clinical development of this compound-based therapeutics.
Q & A
Q. What are the standard synthetic routes for preparing cinnolin-6-amine derivatives, and how are reaction conditions optimized?
this compound derivatives are typically synthesized via nucleophilic aromatic substitution or cyclization reactions. For example, analogs like 6-chloroquinolin-4-amine are prepared by reacting dichloroquinoline with ammonia/amines under reflux in ethanol/methanol . Key optimization parameters include:
- Solvent selection : Polar protic solvents (e.g., ethanol) enhance nucleophilicity.
- Temperature : Reflux conditions (~80°C) balance reaction rate and side-product formation.
- Catalysts : Acidic/basic catalysts may accelerate substitution.
- Purity control : Techniques like column chromatography or recrystallization are critical .
| Example Synthesis Route | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nucleophilic substitution | 4,7-dichloroquinoline + NH₃/EtOH, reflux | 65–75 |
| Cyclization of precursors | Nitrobenzene derivatives + reducing agents | 50–60 |
Q. Which spectroscopic and analytical methods are essential for characterizing this compound derivatives?
Structural confirmation relies on:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and purity (e.g., aromatic proton signals at δ 6.5–8.5 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 178.62 for 6-chloroquinolin-4-amine) .
- IR spectroscopy : Amine N-H stretches (~3300 cm⁻¹) confirm functional groups .
- X-ray diffraction : Resolves stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
Contradictions often arise from variability in experimental design. A systematic approach includes:
- Meta-analysis : Use tools like PRISMA guidelines ( ) to compare studies, adjusting for differences in cell lines, concentrations, and assay protocols .
- Dose-response validation : Replicate assays with standardized IC₅₀/EC₅₀ measurements (e.g., microtubule inhibition assays for antitumor activity) .
- Structural benchmarking : Compare substituent effects (e.g., fluorine vs. methyl groups altering bioavailability) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound derivatives?
SAR studies require:
- Functional group variation : Synthesize derivatives with substituents at positions 2, 4, and 6 (e.g., 6-fluoro vs. 6-methyl analogs) .
- Computational modeling : DFT calculations predict electronic effects on binding (e.g., quinoline ring planarity and kinase interactions) .
- Biological assays : Test derivatives against target proteins (e.g., tubulin for anticancer activity) with positive/negative controls .
| Key SAR Findings | Substituent | Biological Effect |
|---|---|---|
| 6-Fluoro | Enhanced microtubule inhibition (IC₅₀ = 0.8 μM) | |
| 2-Methyl | Reduced solubility but improved metabolic stability |
Q. How should researchers design impurity profiling studies for this compound derivatives?
Impurity analysis follows ICH guidelines and includes:
- Forced degradation : Expose compounds to heat, light, and pH extremes to identify degradants .
- HPLC-MS : Detect trace impurities (e.g., nitrosamines) at ppm levels .
- Toxicological assessment : Use in silico tools (e.g., EPA DSSTox) to prioritize high-risk impurities .
Methodological Guidance
Q. What safety protocols are critical when handling this compound derivatives in the lab?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile amines .
- Waste disposal : Neutralize reactive intermediates (e.g., chlorinated byproducts) before disposal .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
